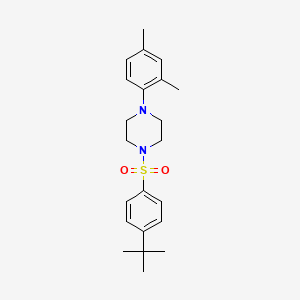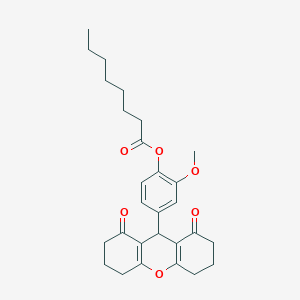![molecular formula C24H17ClN2O2S3 B11511081 2-[(4-Chlorobenzyl)sulfonyl]-4-phenyl-6-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B11511081.png)
2-[(4-Chlorobenzyl)sulfonyl]-4-phenyl-6-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chlorobenzyl)sulfonyl]-4-phenyl-6-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine is a complex heterocyclic compound that features a thieno[2,3-b]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups, including a sulfonyl group, a chlorobenzyl group, and a thiophene ring, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorobenzyl)sulfonyl]-4-phenyl-6-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorobenzyl)sulfonyl]-4-phenyl-6-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the chlorobenzyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group yields sulfone derivatives, while reduction of a nitro group results in an amine.
Scientific Research Applications
2-[(4-Chlorobenzyl)sulfonyl]-4-phenyl-6-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor and antimicrobial agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-[(4-Chlorobenzyl)sulfonyl]-4-phenyl-6-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, its sulfonyl group can act as an electron-withdrawing site, influencing the compound’s reactivity and binding affinity . The compound may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine derivatives: These compounds share the same core structure and exhibit similar biological activities, such as anticancer and anti-inflammatory properties.
Thiophene derivatives: Compounds like suprofen and articaine contain thiophene rings and are used as anti-inflammatory and anesthetic agents.
Uniqueness
2-[(4-Chlorobenzyl)sulfonyl]-4-phenyl-6-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of a sulfonyl group, chlorobenzyl group, and thiophene ring in a single molecule allows for diverse applications in various fields.
Properties
Molecular Formula |
C24H17ClN2O2S3 |
|---|---|
Molecular Weight |
497.1 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfonyl]-4-phenyl-6-thiophen-2-ylthieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C24H17ClN2O2S3/c25-17-10-8-15(9-11-17)14-32(28,29)24-22(26)21-18(16-5-2-1-3-6-16)13-19(27-23(21)31-24)20-7-4-12-30-20/h1-13H,14,26H2 |
InChI Key |
CGNMFNGFLOQNGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)S(=O)(=O)CC4=CC=C(C=C4)Cl)N)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(4-Tert-butylphenyl)carbonyl]amino}-3-[4-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B11510998.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11511000.png)
![2,3-dimethyl-6,8-diphenyl-1H-pyrrolo[2,3-g]quinoline](/img/structure/B11511005.png)
![[5-acetamido-3,4-diacetyloxy-6-(3-chloro-2-hydroxypropyl)sulfanyloxan-2-yl]methyl acetate](/img/structure/B11511009.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B11511015.png)

![4-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-(propan-2-yl)benzenesulfonamide](/img/structure/B11511024.png)

![N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-methoxybenzamide](/img/structure/B11511029.png)
![1,3-dibenzyl-2-[(E)-2-phenylethenyl]imidazolidine](/img/structure/B11511043.png)
![N-[2-({[4-(trifluoromethyl)phenyl]carbonyl}amino)phenyl]piperidine-1-carboxamide](/img/structure/B11511046.png)
![1-(4-methoxyphenyl)-5-oxo-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11511052.png)
![Methyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11511062.png)

